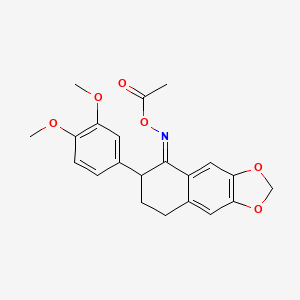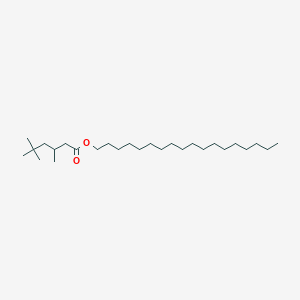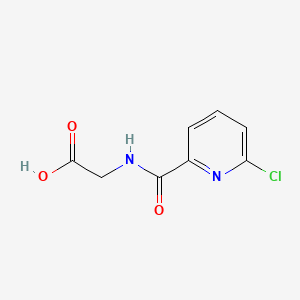![molecular formula C17H18N4S B15180725 5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine CAS No. 68745-07-3](/img/structure/B15180725.png)
5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 272-138-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where acetone cyanohydrin and hydrazine hydrate are mixed under controlled conditions. The reaction mixture is then subjected to filtration and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes at temperatures above 60°C, releasing nitrogen gas and forming free radicals.
Polymerization: In the presence of monomers such as styrene or acrylonitrile, the free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization process.
Major Products
The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers, depending on the monomers used in the reaction.
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research:
Chemistry: It is widely used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.
Medicine: It is employed in the development of drug delivery systems and controlled-release formulations.
Industry: The compound is crucial in the production of plastics, rubbers, and other polymer-based materials.
Mecanismo De Acción
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets are the monomers, and the pathways involved include radical chain reactions.
Comparación Con Compuestos Similares
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its relatively low decomposition temperature and the ability to generate nitrogen gas, which can be advantageous in certain polymerization processes.
Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- 2,2’-azobis(2-methylbutyronitrile)
Propiedades
Número CAS |
68745-07-3 |
|---|---|
Fórmula molecular |
C17H18N4S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzothiazepine |
InChI |
InChI=1S/C17H18N4S/c1-20-9-11-21(12-10-20)16-13-5-4-8-18-17(13)22-15-7-3-2-6-14(15)19-16/h2-8H,9-12H2,1H3 |
Clave InChI |
VJNQLNPFELPXCU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)




